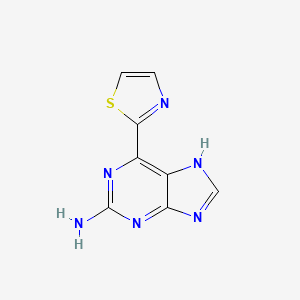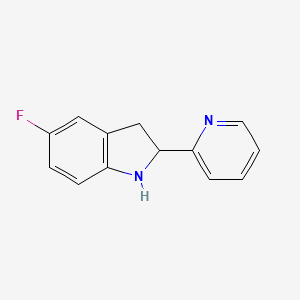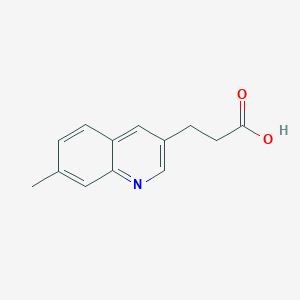
6-(1,3-thiazol-2-yl)-7H-purin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Thiazol-2-yl)-1H-purin-2-amine is a heterocyclic compound that features both a thiazole ring and a purine ring. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of both thiazole and purine moieties in its structure makes it a versatile molecule with diverse chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Thiazol-2-yl)-1H-purin-2-amine typically involves the formation of the thiazole ring followed by its attachment to the purine ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of aniline derivatives with ammonium thiocyanate in the presence of bromine can yield thiazole derivatives . The thiazole ring can then be coupled with a purine derivative through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of 6-(Thiazol-2-yl)-1H-purin-2-amine may involve multi-step synthesis processes that are optimized for yield and purity. These processes often utilize automated reactors and continuous flow systems to ensure consistent production. The use of green chemistry principles, such as electrosynthesis, can also be employed to minimize environmental impact .
化学反应分析
Types of Reactions
6-(Thiazol-2-yl)-1H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can yield dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and purine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while nucleophilic substitution on the purine ring can introduce various functional groups.
科学研究应用
6-(Thiazol-2-yl)-1H-purin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 6-(Thiazol-2-yl)-1H-purin-2-amine involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The purine ring can interact with nucleic acids, affecting processes such as DNA replication and transcription . These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.
相似化合物的比较
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole moiety and exhibit antimicrobial and antiviral activities.
Purine Derivatives: Compounds such as adenine and guanine are purine derivatives with roles in nucleic acid structure and function.
Uniqueness
6-(Thiazol-2-yl)-1H-purin-2-amine is unique due to the combination of thiazole and purine rings in its structure. This dual functionality allows it to interact with a broader range of biological targets compared to compounds with only one of these moieties. Its versatility makes it a valuable compound for drug discovery and development.
属性
CAS 编号 |
656799-27-8 |
|---|---|
分子式 |
C8H6N6S |
分子量 |
218.24 g/mol |
IUPAC 名称 |
6-(1,3-thiazol-2-yl)-7H-purin-2-amine |
InChI |
InChI=1S/C8H6N6S/c9-8-13-5(7-10-1-2-15-7)4-6(14-8)12-3-11-4/h1-3H,(H3,9,11,12,13,14) |
InChI 键 |
YWTOYZUYOJHLLI-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=N1)C2=C3C(=NC(=N2)N)N=CN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11889112.png)
![3-(3-Ethylimidazo[1,5-a]pyridin-1-yl)propanoic acid](/img/structure/B11889115.png)


![1,5-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one](/img/structure/B11889138.png)

![6-chloro-9H-pyrido[3,4-b]indol-3-amine](/img/structure/B11889156.png)



![2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline](/img/structure/B11889181.png)
![N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)acetamide](/img/structure/B11889196.png)


